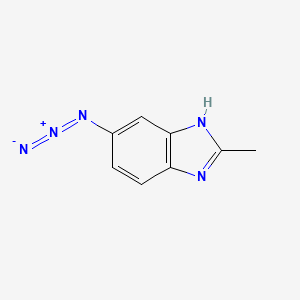

6-azido-2-methyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N5 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

6-azido-2-methyl-1H-benzimidazole |

InChI |

InChI=1S/C8H7N5/c1-5-10-7-3-2-6(12-13-9)4-8(7)11-5/h2-4H,1H3,(H,10,11) |

InChI Key |

GVAIDMXMUTVEKJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2)N=[N+]=[N-] |

Origin of Product |

United States |

The Enduring Significance of Benzimidazole Scaffolds in Heterocyclic Chemistry

The benzimidazole (B57391) scaffold, a bicyclic system comprising a fusion of benzene (B151609) and imidazole (B134444) rings, holds a privileged position in the realm of heterocyclic chemistry. nih.gov Its structural resemblance to naturally occurring purines allows it to interact with a variety of biological targets, making it a cornerstone in the development of therapeutic agents. nih.gov The versatility of the benzimidazole core is evident in its presence in a wide array of pharmacologically active compounds, exhibiting properties such as anticancer, antimicrobial, antiviral, and anti-inflammatory activities. nih.govnih.gov

The inherent aromaticity and the presence of both acidic and basic nitrogen atoms contribute to the unique physicochemical properties of benzimidazoles, enabling them to form stable complexes and participate in various chemical transformations. chemeo.comchemeo.com This has made the benzimidazole nucleus a focal point for medicinal chemists and material scientists alike.

A Glimpse into the Historical Synthesis and Functionalization of Benzimidazoles

The synthesis of benzimidazoles dates back to the 19th century, with the initial methods primarily involving the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh acidic conditions. banglajol.info Over the years, synthetic methodologies have evolved significantly, with a drive towards milder, more efficient, and environmentally benign processes.

Modern synthetic routes often employ transition-metal catalysts, such as copper or cobalt, to facilitate the cyclization process. nih.gov For instance, a one-pot synthesis of benzimidazoles has been demonstrated through the coupling of phenylenediamines and aldehydes using a cobalt nanocomposite catalyst. nih.gov Another efficient method involves the condensation of o-phenylenediamines with aldehydes catalyzed by p-toluenesulfonic acid under solvent-free conditions. nih.gov

The functionalization of the benzimidazole (B57391) core, particularly at the N-1, C-2, C-5, and C-6 positions, has been a key area of research to modulate the properties of these derivatives. nih.govdiva-portal.org N-alkylation and the introduction of various substituents on the benzene (B151609) ring have been shown to significantly influence the biological activity and material properties of the resulting compounds. diva-portal.org

The Strategic Rationale for Investigating Azido Substituted Benzimidazoles

The introduction of an azido (B1232118) (-N₃) group onto the benzimidazole (B57391) scaffold, as seen in 6-azido-2-methyl-1H-benzimidazole, is a strategic decision driven by the immense potential of this functional group in modern chemical synthesis. The azide (B81097) group is a versatile precursor for a variety of nitrogen-containing heterocycles and, most notably, is a key participant in "click chemistry." nih.gov

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction, allowing for the facile and highly efficient formation of stable 1,2,3-triazole linkages. nih.govorganic-chemistry.org This reaction is renowned for its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool for bioconjugation, drug discovery, and materials science. nih.govnih.gov

By incorporating an azido group, this compound becomes a valuable building block that can be readily "clicked" onto other molecules, such as proteins, polymers, or other bioactive scaffolds, to create novel and complex molecular architectures with tailored properties. youtube.com This opens up avenues for developing targeted therapeutics, advanced materials, and sophisticated molecular probes.

While the direct synthesis of this compound is not widely reported, the synthesis of related compounds like 5-azido-2H-benzimidazole-2-spirocyclohexane from 5-phenylsulphonyl-2H-benzimidazole and sodium azide demonstrates the feasibility of introducing the azido group onto the benzimidazole ring system. rsc.org

An Overview of Research Paradigms Applied to Benzimidazole Derivatives

Precursor-Based Methylation Strategies

The most direct method for introducing the 2-methyl group is to use a precursor that will directly lead to its formation during the cyclization process. orgsyn.orgorientjchem.org As discussed previously, the condensation of o-phenylenediamine (B120857) with acetic acid or its derivatives is a common and effective strategy. orgsyn.orgbanglajol.infogoogle.com In this case, the acetyl group of acetic acid provides the carbon that becomes the 2-position of the benzimidazole ring, with the methyl group already attached.

Post-Cyclization Methylation Techniques

While less common for the synthesis of 2-methylbenzimidazole (B154957) itself, post-cyclization functionalization is a valid strategy for introducing substituents onto the benzimidazole core. However, direct methylation at the 2-position of a pre-formed benzimidazole ring is not a typical route due to the reactivity of the ring system. More commonly, functionalization occurs at the nitrogen atoms. For the introduction of a C-methyl group after cyclization, a different synthetic design would be necessary, possibly involving a functional group at the 2-position that can be converted to a methyl group.

Regioselective Introduction of the 6-Azido Group

Pre-functionalization of Benzene (B151609) Ring Precursors with Azido (B1232118) or Azido Precursors

This bottom-up strategy involves constructing the benzimidazole ring from a benzene derivative that already contains an azido group, or a precursor to it, at the appropriate position. The most direct precursor for this method is 4-azido-1,2-phenylenediamine.

The synthesis commences with the condensation of this azido-substituted o-phenylenediamine with acetic acid or one of its derivatives. The reaction, typically carried out under acidic conditions or at elevated temperatures, facilitates the cyclization to form the desired 2-methyl-1H-benzimidazole core, with the azido group already positioned at C6. banglajol.info This method ensures unambiguous regiochemistry, as the position of the substituent is fixed before the heterocyclic ring is formed.

An alternative pre-functionalization approach involves the synthesis of more complex diazido benzene derivatives through methods like formal C-H azidation. elsevierpure.com This can involve regioselective borylation of a disubstituted benzene, followed by a deborylative azidation step, although this is a more elaborate route. elsevierpure.com

Table 1: Key Precursors for Pre-functionalization Synthesis

| Precursor Compound | Subsequent Reagent | Resulting Intermediate/Product |

| 4-Azido-1,2-phenylenediamine | Acetic Acid (or derivative) | 6-azido-2-methyl-1H-benzimidazole |

| 4-Nitro-1,2-phenylenediamine | Acetic Acid (or derivative) | 6-nitro-2-methyl-1H-benzimidazole |

| 1,2-Diamino-4-bromobenzene | Acetic Acid (or derivative) | 6-bromo-2-methyl-1H-benzimidazole |

Note: The nitro and bromo intermediates would require subsequent reduction/substitution steps to yield the final azido product.

Post-synthetic Introduction of the Azido Moiety (e.g., via Diazotization-Azidation)

This approach involves synthesizing the 2-methyl-1H-benzimidazole core first and then introducing the azido group at the C6 position. The most common and effective method for this transformation is a diazotization-azidation sequence performed on a corresponding amino-substituted benzimidazole.

The key starting material for this route is 6-amino-2-methyl-1H-benzimidazole. This amine is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a diazonium salt intermediate. This highly reactive intermediate is generally not isolated and is immediately treated in situ with an azide (B81097) source, such as sodium azide (NaN₃). The azide ion displaces the diazonium group (N₂) to yield the target compound, this compound.

Table 2: Reaction Steps for Post-synthetic Azidation

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Diazotization | 6-amino-2-methyl-1H-benzimidazole, NaNO₂, HCl (aq) | 2-Methyl-1H-benzimidazol-6-yl diazonium chloride | Formation of the reactive diazonium salt from the amine precursor. |

| 2. Azidation | Diazonium salt intermediate, NaN₃ | This compound | Nucleophilic substitution of the diazonium group with the azide ion. |

Challenges in Regioselectivity at the C6 Position

Achieving precise regioselectivity at the C6 position of the benzimidazole ring is not without its difficulties. The challenges vary depending on the chosen synthetic route.

In the pre-functionalization approach , the primary challenge lies in the synthesis of the starting 4-substituted-1,2-phenylenediamine itself. During the cyclization of an asymmetrically substituted phenylenediamine, there is a theoretical possibility of forming two different regioisomers (e.g., 5-substituted vs. 6-substituted). However, the condensation with a symmetric reagent like acetic acid to install the 2-methyl group typically leads to a single product, as the resulting 5- and 6-positions are equivalent in the final product if the starting diamine is substituted at its 4-position. The electronic properties of the azido group, being strongly electron-withdrawing, can deactivate the aromatic ring, potentially requiring harsher reaction conditions for the cyclization step compared to electron-donating or neutral substituents.

For the post-synthetic approach , the main challenge is achieving functionalization exclusively at the C6 position. Direct azidation of 2-methyl-1H-benzimidazole is not feasible as it would lead to a mixture of products with poor regiocontrol. Therefore, the use of a directing group is essential. The amino group in 6-amino-2-methyl-1H-benzimidazole serves this purpose perfectly, allowing for a well-defined diazotization-azidation sequence. However, this process requires careful control of reaction conditions. The diazonium salt intermediate is unstable and can decompose if the temperature is not kept low, leading to side products. Furthermore, handling sodium azide requires caution due to its toxicity and explosive potential, especially in the presence of acid.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective purification and isolation techniques to ensure the high purity of both the intermediate compounds and the final product. banglajol.info

For synthetic intermediates, such as 6-amino-2-methyl-1H-benzimidazole or substituted o-phenylenediamines, a combination of techniques is often employed. After the initial workup to remove bulk reagents and solvents, column chromatography is a standard method for separating the desired compound from unreacted starting materials or byproducts. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is critical for achieving good separation.

Once the crude final product is obtained, recrystallization is the most common method for purification. nih.gov This technique involves dissolving the crude solid in a minimum amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. As the solubility decreases with temperature, the desired compound crystallizes out, leaving impurities behind in the solvent. The solid residue may also be washed with a non-polar solvent like petroleum ether to remove non-polar impurities. nih.gov

The purity and identity of the isolated compounds are confirmed using a suite of spectroscopic and analytical methods.

Table 3: Common Purification and Characterization Techniques

| Technique | Purpose | Reference |

| Purification | ||

| Recrystallization | Purification of the final solid product to obtain high-purity crystalline material. | nih.gov |

| Column Chromatography | Separation of intermediates and final products from reaction mixtures based on polarity. | |

| Washing | Removal of soluble impurities from the crude product using appropriate solvents. | nih.gov |

| Characterization | ||

| Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) | Elucidation of the molecular structure by analyzing the chemical environment of hydrogen and carbon atoms. | nih.gov |

| Mass Spectrometry (MS) | Determination of the molecular weight and confirmation of the molecular formula. | nih.gov |

| Infrared (IR) Spectroscopy | Identification of key functional groups, such as the characteristic azide (N₃) stretch. |

Modification at the N1-Position of the Benzimidazole Core

The nitrogen atom at the N1-position of the benzimidazole ring is a key site for introducing structural diversity through various chemical transformations.

N-Alkylation and N-Acylation Reactions

N-alkylation of the benzimidazole core is a common strategy to introduce a variety of substituents. diva-portal.orgnih.govrsc.org This reaction is typically achieved by treating the benzimidazole with alkyl halides in the presence of a base. diva-portal.orgnih.govrsc.org For instance, N-alkylation with substituted halides can be carried out using either conventional heating or microwave-assisted methods, with the latter often resulting in significantly reduced reaction times and increased yields. diva-portal.orgnih.govrsc.org Phase-transfer catalysts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663), can also be employed in the presence of a base like potassium hydroxide (B78521) to facilitate the alkylation process. researchgate.net The choice of solvent and base is crucial for the success of these reactions. For example, sodium hydride in a dry aprotic solvent like dimethylformamide (DMF) is frequently used to deprotonate the benzimidazole nitrogen, making it more nucleophilic for subsequent reaction with an alkylating agent. nih.gov

N-acylation introduces an acyl group at the N1-position, further expanding the structural diversity. Copper-catalyzed N-acylation reactions have been reported, where benzimidazoles react with carboxylic acids to form N-acylbenzimidazoles. rsc.org The specific copper catalyst and reaction conditions can influence the outcome, leading to different products. rsc.org For example, using a Cu(OAc)2/K2CO3/BF3·Et2O system can lead to a tandem reaction involving acylation, while a CuBr/pyridine system favors the formation of tertiary amides. rsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions of Benzimidazole Derivatives

| Starting Material | Reagent | Product | Reaction Type |

| 2,6-disubstituted 1H-benzimidazole | Substituted halides | N,2,6-trisubstituted 1H-benzimidazole | N-Alkylation |

| 2-Substituted benzimidazole | C3–C10 alkyl bromides | N-alkylated 2-substituted benzimidazole | N-Alkylation |

| Benzimidazole | Phenylacetic acids | Fused five-membered N-heterocycles or tertiary amides | N-Acylation |

Nucleoside Analogue Synthesis

The synthesis of nucleoside analogues incorporating the this compound moiety represents a significant area of research. researchgate.netuobaghdad.edu.iq These analogues are created by attaching a sugar moiety to the N1-position of the benzimidazole ring. researchgate.netuobaghdad.edu.iq A common approach involves the 1,3-dipolar cycloaddition reaction between an N-propargylated benzimidazole derivative and an azido-sugar. researchgate.netuobaghdad.edu.iq

The synthesis typically begins with the propargylation of the benzimidazole at the N1-position using propargyl bromide in the presence of a base like alcoholic potassium hydroxide. uobaghdad.edu.iq Separately, a sugar such as D-fructose or D-galactose is protected, brominated, and then treated with sodium azide to introduce an azido group. researchgate.netuobaghdad.edu.iq The subsequent cycloaddition between the N-propargylated benzimidazole and the azido-sugar yields the protected nucleoside analogue. researchgate.netuobaghdad.edu.iq Finally, deprotection, often through hydrolysis with a reagent like methanolic sodium methoxide, affords the free nucleoside analogue. uobaghdad.edu.iq

These synthetic strategies have led to the creation of various nucleoside analogues with modifications in the sugar part, such as the introduction of fluorine at the 2'-position or the use of six-membered rings like cyclohexenyl as sugar mimics. nih.gov

Reactions Involving the Azido Group at C6

The azido group at the C6-position is a versatile functional group that can undergo a variety of chemical transformations, providing another avenue for the structural diversification of this compound.

Cycloaddition Reactions (e.g., Click Chemistry with Alkynes)

The azido group readily participates in 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govorganic-chemistry.orgsigmaaldrich.com This reaction allows for the efficient and regioselective formation of a 1,2,3-triazole ring by reacting the azide with a terminal alkyne. nih.govorganic-chemistry.orgsigmaaldrich.com The resulting triazole can act as a stable linker to connect the benzimidazole core to other molecular fragments. nih.gov

The CuAAC reaction is known for its high yield, broad scope, and tolerance of various functional groups. organic-chemistry.orgsigmaaldrich.com It is typically carried out in the presence of a copper(I) catalyst, which can be generated in situ from a copper(II) salt like copper(II) sulfate and a reducing agent such as sodium ascorbate. nih.gov Ligands, such as tris(2-benzimidazolylmethyl)amines, can be used to accelerate the reaction and protect sensitive biomolecules. nih.govnih.gov The versatility of this reaction has been demonstrated in the synthesis of a wide range of 1,2,3-triazole-linked benzimidazole derivatives. researchgate.net

Table 2: Examples of Cycloaddition Reactions

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | Terminal alkyne | 1,2,3-triazole-substituted benzimidazole | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

| N-propynylated benzimidazole | Aromatic azide | 1,2,3 triazole-linked benzimidazole | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) |

Reduction of the Azido Group to Amine

The azido group can be readily reduced to a primary amine, providing a key intermediate for further functionalization. This transformation opens up possibilities for introducing a wide array of substituents through reactions characteristic of primary amines, such as acylation, alkylation, and Schiff base formation.

The reduction of aryl azides to amines is a well-established chemical transformation. A variety of reducing agents can be employed for this purpose. For example, the Staudinger reaction, which involves the use of a phosphine, is a mild and chemoselective method for reducing azides. sigmaaldrich.com Other common methods include catalytic hydrogenation using catalysts like palladium on carbon, or reduction with metal hydrides. The resulting 6-amino-2-methyl-1H-benzimidazole can then serve as a building block for the synthesis of more complex molecules.

Thermally or Photochemically Induced Reactions of the Azido Group

Aryl azides can undergo decomposition upon exposure to heat or light, typically leading to the formation of highly reactive nitrene intermediates. These nitrenes can then participate in a variety of subsequent reactions, including insertion, rearrangement, and addition reactions.

For instance, the irradiation of 6-azido-1,3-dimethyluracil in the presence of acyl halides has been shown to produce 5-acylamino-6-chloro-1,3-dimethyluracils. rsc.org While this specific example does not involve this compound, it illustrates the potential for photochemical reactions of azido-substituted heterocycles to yield complex products. The specific outcome of these thermally or photochemically induced reactions is highly dependent on the reaction conditions and the surrounding chemical environment.

Further Functionalization of the Benzene Moiety

The primary site for the functionalization of the benzene moiety of this compound is the C6-azido group. This functional group is a key player in "click chemistry," a concept introduced by K. Barry Sharpless, which describes reactions that are high in yield, wide in scope, and generate minimal byproducts. wikipedia.orgnih.gov The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of a stable 1,2,3-triazole ring by reacting the azide with a terminal alkyne. wikipedia.orgorganic-chemistry.org

This transformation from an azide to a triazole represents a significant functionalization of the benzene ring, converting a reactive azide into a robust and often biologically relevant triazole linker. The 1,2,3-triazole ring is not merely a passive linker; it can act as a bioisostere for other functional groups and participate in hydrogen bonding and π-π stacking interactions, potentially influencing the pharmacological profile of the resulting molecule. nih.govnih.gov

Beyond the well-established click chemistry, the potential for other functionalizations on the benzene ring of the this compound scaffold exists, drawing from methodologies applied to other benzimidazole derivatives. For instance, regioselective C-H functionalization has been reported for the six-membered ring of other 6,5-fused heterocyclic systems. mdpi.com Such strategies could theoretically be adapted to introduce additional substituents at the C4, C5, or C7 positions of the benzimidazole core, although specific examples for this compound are not extensively documented. These potential modifications could further diversify the chemical space accessible from this starting material.

Synthesis of Hybrid Molecules Incorporating this compound

The this compound scaffold is an ideal building block for the synthesis of hybrid molecules, primarily through the versatile azide functionality. The CuAAC reaction is the cornerstone of this approach, allowing for the covalent linking of the benzimidazole core to a wide array of other molecular fragments, including other heterocyclic systems, aliphatic chains, and aromatic moieties. nih.govnih.gov

A common strategy involves the reaction of this compound with various terminal alkynes to generate a library of benzimidazole-triazole hybrids. These hybrid molecules merge the structural features of the benzimidazole nucleus with those of the newly formed triazole ring and the appended substituent, leading to novel chemical entities with potentially synergistic or unique biological activities. semanticscholar.orgresearchgate.net

For example, a series of novel fluorinated benzimidazole-triazole hybrid molecules have been synthesized and evaluated for their potential anticancer properties. nih.gov In a typical synthetic approach, a substituted benzimidazole precursor is converted to its N-propargylated derivative, which is then reacted with an azide, or vice versa, where an azido-benzimidazole is reacted with a terminal alkyne. nih.gov The resulting 1,4-disubstituted 1,2,3-triazole linkage is a hallmark of the copper-catalyzed click reaction. nih.gov

The synthesis of these hybrid molecules is often efficient, proceeding under mild conditions with high yields, which underscores the utility of the click chemistry approach in medicinal chemistry and drug discovery. nih.gov The modular nature of this synthesis allows for the rapid generation of a diverse range of analogs for structure-activity relationship (SAR) studies. researchgate.net

Below is a table summarizing examples of hybrid molecules synthesized from benzimidazole precursors, illustrating the diversity of structures that can be achieved.

| Benzimidazole Precursor Type | Reaction Partner | Key Reaction | Resulting Hybrid Molecule Class | Reference |

|---|---|---|---|---|

| N-propargylated benzimidazole | Substituted azides | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzimidazole-1,2,3-triazole hybrids | nih.gov |

| Azido-functionalized benzimidazole | Terminal alkynes | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzimidazole-1,2,3-triazole hybrids | nih.gov |

| 2-Azido-1H-benzo[d]imidazole | Acetylacetone, then 2-oxo-N-phenyl-2-(phenylamino)acetohydrazonoyl chloride | Multi-step synthesis involving cyclization | Benzimidazole-triazole-carbazone hybrids | nih.gov |

| 4-(trimethylsilylethynyl)benzaldehyde derived benzimidazole | 2-(azidomethoxy)ethyl acetate | Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Benzimidazole-phenyl-1,2,3-triazole hybrids | researchgate.net |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com For benzimidazole derivatives, these spectra reveal key information about the N-H, C-H, C=N, and C=C bonds within the heterocyclic and benzene rings.

In the FT-IR spectrum of benzimidazole compounds, the N-H stretching vibration typically appears as a broad band in the region of 3200-2900 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are generally observed around 3100-3000 cm⁻¹. mdpi.com The characteristic stretching vibrations of the C=N and C=C bonds within the imidazole (B134444) and benzene rings are found in the 1600-1400 cm⁻¹ region. nih.govacgpubs.org

The presence of the azido (N₃) group in this compound is expected to give rise to a strong, characteristic asymmetric stretching vibration, typically observed in the range of 2100-2160 cm⁻¹. The symmetric stretching vibration of the azido group is weaker and appears around 1340-1180 cm⁻¹.

The methyl group at the 2-position will exhibit symmetric and asymmetric stretching vibrations in the 2900-3000 cm⁻¹ range, and bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹.

A representative table of expected FT-IR and Raman vibrational frequencies for this compound is provided below, based on data from related benzimidazole structures.

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200-2900 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H (methyl) | Stretching | 3000-2900 |

| Azide (N₃) | Asymmetric Stretching | 2160-2100 |

| C=N and C=C | Ring Stretching | 1600-1400 |

| C-H (methyl) | Bending | ~1450, ~1375 |

This table is generated based on typical vibrational frequencies for the respective functional groups and may not represent experimentally verified data for this specific compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural assignment of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound would display distinct signals for the protons of the benzimidazole ring system and the methyl group. The chemical shifts (δ) are influenced by the electron-donating or -withdrawing nature of the substituents.

The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, often above 12 ppm in DMSO-d₆. rsc.org The protons on the benzene ring (H-4, H-5, and H-7) will exhibit specific chemical shifts and coupling patterns. The azido group at the 6-position will influence the electronic environment of the neighboring protons. H-5 and H-7 are expected to be doublets, while H-4 would likely appear as a singlet or a narrow doublet, depending on the coupling with H-5. The methyl group protons at the 2-position will appear as a sharp singlet, typically in the range of 2.4-2.6 ppm. rsc.org

Table 2: Predicted ¹H NMR Data for this compound

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H | > 12 | br s |

| H-7 | ~7.5-7.8 | d |

| H-4 | ~7.3-7.6 | s or d |

| H-5 | ~7.0-7.3 | d |

This table is a prediction based on known substituent effects on benzimidazole ¹H NMR spectra and may not represent experimentally verified data for this specific compound.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the benzimidazole ring are sensitive to the substituents.

The carbon atom of the methyl group (C-2-CH₃) is expected to resonate in the upfield region, typically around 14-15 ppm. rsc.org The C-2 carbon, attached to the two nitrogen atoms and the methyl group, will appear significantly downfield, often in the range of 150-155 ppm. rsc.org The carbons of the benzene ring will have distinct chemical shifts influenced by the azido group. The carbon atom directly attached to the azido group (C-6) will be shifted downfield. The other aromatic carbons (C-4, C-5, C-7, C-8, and C-9) will have chemical shifts in the typical aromatic region of 110-145 ppm. clockss.org

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150-155 |

| C-9 | ~140 |

| C-8 | ~135 |

| C-6 | ~130 |

| C-5 | ~120 |

| C-4 | ~115 |

| C-7 | ~110 |

This table is a prediction based on known substituent effects on benzimidazole ¹³C NMR spectra and may not represent experimentally verified data for this specific compound.

COSY: This experiment would reveal the coupling relationships between adjacent protons. For instance, it would show correlations between the aromatic protons on the benzene ring, helping to confirm their relative positions.

HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connectivity of the different parts of the molecule, such as the position of the methyl group and the azido group on the benzimidazole core.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. For this compound (C₈H₇N₅), the expected exact mass of the molecular ion [M]⁺ would be approximately 173.0701 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation of aryl azides under electron impact often involves the loss of a molecule of nitrogen (N₂) to form a nitrene intermediate, which can then undergo further rearrangements and fragmentation. researchgate.net A common fragmentation pathway for benzimidazole derivatives involves the loss of HCN. journalijdr.com Therefore, the mass spectrum of this compound would be expected to show a prominent peak for the [M-N₂]⁺ ion, followed by subsequent fragmentation of the benzimidazole ring.

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z |

|---|---|

| [C₈H₇N₅]⁺ (M⁺) | 173 |

| [C₈H₇N₃]⁺ ([M-N₂]⁺) | 145 |

This table presents a simplified prediction of the major fragmentation pathways.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Benzimidazole and its derivatives typically exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorption maxima related to the π → π* transitions of the conjugated benzimidazole system. researchgate.net The position of these bands can be influenced by the solvent polarity. The azido and methyl substituents will also have an effect on the electronic structure and thus on the absorption spectrum. The electronic absorption spectra of benzimidazole derivatives are typically observed in the range of 240-300 nm. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Despite a comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CCDC) and the Crystallography Open Database (COD), no specific X-ray crystallography data for this compound (C8H7N5) was found. The crystal structure of this particular compound does not appear to be publicly available at this time.

Therefore, a detailed analysis of its solid-state structure, including crystal system, space group, unit cell dimensions, bond lengths, bond angles, and intermolecular interactions, cannot be provided. Further experimental work involving single-crystal X-ray diffraction would be required to elucidate these structural details.

While crystallographic data for other benzimidazole derivatives exist, extrapolation of this information to predict the precise solid-state structure of this compound would be speculative and scientifically unsound. The presence of the azido group at the 6-position and the methyl group at the 2-position will uniquely influence the crystal packing and intermolecular forces.

Reactivity and Mechanistic Investigations of 6 Azido 2 Methyl 1h Benzimidazole

Photochemical Reactivity of the Azido (B1232118) and Benzimidazole (B57391) Moieties

The absorption of ultraviolet (UV) light by 6-azido-2-methyl-1H-benzimidazole can initiate a cascade of reactions centered on both the azido group and the heterocyclic ring system. The specific outcome is dependent on the excitation wavelength and the surrounding chemical environment.

Upon photoexcitation, the primary photochemical event for an aryl azide (B81097) such as this compound is the cleavage of the bond between the alpha and beta nitrogen atoms (Nα-Nβ) of the azido group. This homolytic cleavage results in the extrusion of a molecule of dinitrogen (N₂), a highly favorable process due to the formation of the very stable N≡N triple bond.

The benzimidazole ring itself also possesses photochemical reactivity. Studies on the parent benzimidazole molecule have shown that UV irradiation can induce two primary competing pathways: a "fixed-ring" isomerization involving the cleavage of the N-H bond to form a benzimidazolyl radical, and a "ring-opening" isomerization where the imidazole (B134444) ring cleaves, potentially leading to isocyanoaniline derivatives acs.org. In the context of this compound, the azido group's photolability is expected to be the dominant pathway, as the energy required for N-N₂ bond scission in aryl azides is typically lower than that for the cleavage of the benzimidazole ring.

The cleavage of the azido group generates a highly reactive intermediate known as a nitrene. Specifically, photolysis of this compound yields the corresponding 2-methyl-1H-benzimidazol-6-nitrene. This nitrene is initially formed in a singlet state (¹N), where the two non-bonding electrons have opposite spins and occupy the same orbital beilstein-journals.orgnih.gov.

The singlet nitrene is extremely electrophilic and can undergo several rapid subsequent reactions:

Ring Expansion: The singlet aryl nitrene can rearrange and expand the benzene (B151609) ring to form a seven-membered didehydroazepine intermediate. In the presence of nucleophiles like water, this can be trapped to yield substituted azepinones beilstein-journals.orgnih.gov.

Intramolecular C-H Insertion: The nitrene can insert into adjacent C-H bonds on the benzimidazole ring, leading to the formation of new fused-ring systems.

Intersystem Crossing (ISC): The singlet nitrene can undergo intersystem crossing to the more stable triplet state (³N), where the two non-bonding electrons have parallel spins and occupy different orbitals beilstein-journals.orgnih.govresearchgate.net. The triplet nitrene behaves more like a diradical.

Dimerization: Triplet nitrenes can dimerize to form an azo compound, in this case, 6,6'-azo-bis(2-methyl-1H-benzimidazole).

The general reaction pathways following photogeneration of an aryl nitrene are summarized in the table below.

| Intermediate | Key Characteristic | Common Subsequent Reactions |

| Singlet Nitrene (¹N) | Electrophilic, paired electrons | Ring expansion to azepine, Intramolecular C-H insertion, Intersystem Crossing (ISC) to triplet state |

| Triplet Nitrene (³N) | Diradical character, unpaired electrons | Hydrogen abstraction from solvent, Dimerization to form azo compounds |

The photochemical behavior of the this compound molecule is influenced by its substituent pattern. The presence of the electron-donating 2-methyl group and the fused imidazole ring can affect the stability and reactivity of the photogenerated nitrene intermediate.

Substituents on the aromatic ring are known to influence the reaction pathways. Electron-withdrawing groups on aryl azides have been shown to facilitate the formation of azepine products beilstein-journals.orgnih.gov. Conversely, the benzimidazole system, which has a complex electronic nature, along with the methyl group, may influence the rate of intersystem crossing and the propensity for intramolecular insertion versus ring expansion. Halogenation of related azido-containing aromatic systems, such as azidocoumarins, has been found to increase the stability and reactivity of the azido group, suggesting that further substitution on the benzimidazole ring could be used to tune its photochemical properties .

Thermal Reactivity Profiles and Decomposition Pathways

In addition to photochemical activation, this compound can be decomposed by heat. The thermal decomposition of aryl azides, like their photochemical counterpart, involves the elimination of N₂ gas to produce a nitrene intermediate. However, thermal decomposition typically requires higher energy and often proceeds exclusively through the singlet nitrene pathway.

The decomposition temperature is a critical parameter and is influenced by the electronic nature of the substituents on the aromatic ring. Studies on various substituted aryl azides have shown that electron-withdrawing groups tend to lower the decomposition temperature nih.gov. The thermal stability of the benzimidazole ring itself is quite high; studies on related benzimidazole-azo complexes show decomposition of the core structure occurring at temperatures well above 200°C researchgate.net. Therefore, the thermal decomposition of this compound is expected to be initiated by the cleavage of the azido group at a temperature characteristic of substituted phenyl azides, likely in the range of 100-200°C. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to experimentally determine these decomposition profiles and the associated exothermic release of energy nih.gov.

Chemical Transformations of the Azido Group

The azido group in this compound is a versatile functional handle for a variety of chemical transformations beyond nitrene generation.

Two of the most significant reactions are:

[3+2] Cycloaddition Reactions: The azide can act as a 1,3-dipole and react with dipolarophiles, such as alkynes and alkenes, to form five-membered heterocyclic rings. The reaction with a terminal alkyne, often catalyzed by copper(I) (the Azide-Alkyne Huisgen Cycloaddition or "click chemistry"), is a highly efficient and widely used method to form a stable 1,2,3-triazole ring. This allows for the straightforward conjugation of the benzimidazole core to other molecules.

Reduction to an Amine: The azido group is readily reduced to a primary amine (6-amino-2-methyl-1H-benzimidazole). This transformation is fundamental in synthetic chemistry as it provides a route to introduce a nucleophilic amino group. Common methods for this reduction include catalytic hydrogenation (e.g., H₂ over a palladium catalyst), the Staudinger reaction (using triphenylphosphine followed by hydrolysis), or reduction with metal hydrides.

These transformations are summarized in the following table.

| Reaction Type | Reagents | Product |

| [3+2] Cycloaddition | Alkyne (R-C≡CH), Cu(I) catalyst | 1,2,3-Triazole |

| Reduction | H₂, Pd/C or PPh₃ then H₂O | Primary Amine (-NH₂) |

Reaction Kinetics and Thermodynamics Studies

Detailed kinetic and thermodynamic studies on this compound are not widely reported in the literature. However, the methodologies for such investigations are well-established from studies on analogous compounds acs.org.

For the thermal decomposition , kinetic parameters such as the activation energy (Ea), frequency factor (A), and reaction order can be determined using techniques like DSC or TGA at multiple heating rates nih.gov. These experiments would quantify the thermal stability of the compound and the energy barrier for the N₂ extrusion process. For instance, studies on o-nitrophenyl azide have established its first-order decomposition kinetics acs.org.

The thermodynamics of the decomposition and other chemical transformations can be characterized by determining the changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) libretexts.orgmdpi.com. The decomposition of azides is known to be a highly exothermic (negative ΔH) and entropically favorable (positive ΔS due to gas evolution) process, resulting in a highly spontaneous reaction (negative ΔG) once the activation energy is overcome researchgate.net. Flow calorimetry is a modern technique that can be used to reliably determine these thermodynamic quantities for reactions in solution researchgate.net.

By analogy with other bimolecular reactions, the kinetics and thermodynamics of cycloaddition reactions involving this compound could be studied using spectroscopic monitoring of reactant and product concentrations over time and at different temperatures to construct Arrhenius and Eyring plots, yielding key kinetic and activation parameters researchgate.net.

Acid-Base Properties and Tautomerism Studies

The acid-base properties and tautomeric equilibria of benzimidazole derivatives are critical to understanding their chemical reactivity, biological activity, and pharmacokinetic profiles. For this compound, these characteristics are influenced by the electronic effects of the methyl group at the 2-position and the azido group at the 6-position of the benzimidazole core.

Benzimidazole itself is an amphoteric molecule, capable of acting as both a weak acid and a weak base. researcher.life The basicity is attributed to the pyridine-type nitrogen atom (N-3), which can be protonated, while the acidity is due to the pyrrole-type nitrogen atom (N-1), which can be deprotonated. researcher.lifebiruni.edu.tr The pKa for the protonated form of benzimidazole is approximately 5.6, and the pKa for the neutral molecule is around 12.8. biruni.edu.tr

The presence of substituents on the benzimidazole ring can significantly alter these pKa values. Electron-donating groups generally increase the basicity (raise the pKa of the conjugate acid) and decrease the acidity (raise the pKa of the neutral form), while electron-withdrawing groups have the opposite effect.

In the case of this compound, the methyl group at the 2-position is weakly electron-donating, which would be expected to slightly increase the basicity of the imidazole ring. Conversely, the azido group at the 6-position is known to be an electron-withdrawing group through the inductive effect. This electronic influence would be expected to decrease the basicity of the imidazole nitrogen and increase the acidity of the N-H proton.

Table 1: Comparison of Experimental pKa Values of Benzimidazole and Related Derivatives

| Compound | pKa (Conjugate Acid) | pKa (Neutral) |

| Benzimidazole | 5.6 biruni.edu.tr | 12.8 biruni.edu.tr |

| 2-Methyl-1H-benzimidazole | ~6.2 | ~13.2 |

| This compound (Estimated) | < 5.6 | < 12.8 |

Note: The pKa values for 2-methyl-1H-benzimidazole are approximate and based on the expected electron-donating effect of the methyl group. The estimated values for this compound reflect the anticipated electron-withdrawing nature of the azido group.

Tautomerism Studies

A key feature of N-unsubstituted benzimidazoles is the existence of annular tautomerism, where the proton on the nitrogen atom can migrate between the N-1 and N-3 positions. In symmetrically substituted benzimidazoles, such as the parent compound, these two tautomers are identical and therefore indistinguishable. However, in asymmetrically substituted derivatives like this compound, two distinct tautomers can exist: this compound and 5-azido-2-methyl-1H-benzimidazole.

The position of this tautomeric equilibrium is influenced by both the electronic nature of the substituents and the solvent. acs.orgresearchgate.netnih.gov Spectroscopic techniques, particularly NMR, are powerful tools for studying these equilibria. acs.orgresearchgate.netnih.gov In solution, if the proton exchange is rapid on the NMR timescale, an averaged spectrum is observed. acs.orgresearchgate.net

For 2-methyl-1H-benzimidazole, NMR studies have shown that the tautomeric equilibrium is rapid in many common solvents. acs.orgresearchgate.netnih.gov The introduction of the azido group at the 6-position is expected to influence the electron density at the two imidazole nitrogen atoms, potentially favoring one tautomer over the other. The electron-withdrawing nature of the azido group would likely decrease the basicity of the adjacent nitrogen atom, making the proton less likely to reside there. Therefore, it is plausible that the this compound tautomer would be more stable than the 5-azido-2-methyl-1H-benzimidazole tautomer.

Computational studies on substituted benzimidazoles have also been employed to predict the relative stabilities of different tautomers and to calculate theoretical pKa values. nih.gov Such studies could provide valuable insights into the specific case of this compound.

Table 2: Potential Tautomers of this compound

| Tautomer Name | Chemical Structure |

| This compound | [Image of this compound structure] |

| 5-azido-2-methyl-1H-benzimidazole | [Image of 5-azido-2-methyl-1H-benzimidazole structure] |

Further experimental and computational investigations are necessary to precisely determine the pKa values and the tautomeric equilibrium constant for this compound. These studies would involve techniques such as UV-Vis spectroscopy, potentiometric titrations, and advanced NMR spectroscopy, complemented by theoretical calculations.

Based on a comprehensive search of available scientific literature, detailed computational chemistry and molecular modeling studies specifically focusing on the compound This compound are not presently available. While extensive research exists on the computational analysis of the broader benzimidazole class of compounds, applying methodologies such as Density Functional Theory (DFT), the specific data required to populate the requested article outline for this compound has not been published.

General computational studies on various benzimidazole derivatives routinely employ the following analyses, which would be applicable to this compound should the research be conducted in the future:

Quantum Chemical Calculations: These studies typically use DFT methods with basis sets like B3LYP/6-311G(d,p) to determine the molecule's properties.

Geometry Optimization: This process finds the most stable three-dimensional arrangement of the atoms, providing insights into bond lengths, bond angles, and dihedral angles.

Electronic Structure Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are analyzed. The energy gap between them is a critical indicator of the molecule's chemical reactivity and kinetic stability.

Spectroscopic Property Prediction: Theoretical calculations can predict spectral data (¹H-NMR, ¹³C-NMR, UV-Vis, IR), which can then be compared with experimental results to confirm the molecular structure.

Molecular Electrostatic Potential (MESP) Surface Analysis: MESP maps are used to visualize the charge distribution of a molecule and predict sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed understanding of intramolecular and intermolecular bonding and interactions between orbitals, revealing information about charge transfer and hyperconjugative interactions within the molecule.

Without specific published research on this compound, providing data tables and detailed findings for the requested outline sections would be speculative and would not meet the required standards of scientific accuracy. The generation of a scientifically rigorous article as per the user's detailed instructions is contingent on the availability of such dedicated research.

Computational Chemistry and Molecular Modeling of 6 Azido 2 Methyl 1h Benzimidazole

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to understand the relationship between the chemical structures of compounds and their biological activities. crpsonline.comnih.govnih.gov These models are developed by correlating variations in the structural or physicochemical properties of a series of compounds with their corresponding activities, such as inhibitory potency against a biological target. crpsonline.comresearchgate.net

For the broader class of benzimidazoles, numerous QSAR studies have been conducted to guide the design of new derivatives with enhanced efficacy for various applications, including as antimicrobial and anticancer agents. nih.govresearchgate.netvjs.ac.vn These studies typically involve calculating a range of molecular descriptors—such as lipophilicity (logP), electronic properties (dipole moment), and steric parameters (surface area)—and using statistical methods like Multiple Linear Regression (MLR) to build a predictive model. nih.govnih.gov However, no QSAR models have been specifically developed or reported for 6-azido-2-methyl-1H-benzimidazole in the available literature.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. ijpsjournal.comeprajournals.com This technique is instrumental in drug discovery for predicting the binding mode and affinity of a compound within the active site of a biological target. eprajournals.com

While extensive molecular docking simulations have been performed on a wide array of benzimidazole (B57391) derivatives to explore their therapeutic potential, specific studies on this compound are absent from the reviewed literature.

Prediction of Binding Modes and Affinities

For benzimidazole scaffolds, docking studies have successfully predicted binding modes and affinities, which are often evaluated based on scoring functions that estimate the binding energy (kcal/mol). ukm.myresearchgate.net These simulations elucidate key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for stable ligand-receptor binding. eprajournals.com For instance, studies on other benzimidazole derivatives have explored their binding affinity with targets like DNA gyrase, EGFR, and various kinases. ukm.mynih.gov No such predictions for the binding modes or quantitative affinity values for this compound have been published.

Molecular and Mechanistic Biological Investigations of 6 Azido 2 Methyl 1h Benzimidazole

Investigation of Enzyme Modulatory Activities

The benzimidazole (B57391) scaffold is a well-regarded pharmacophore known for its ability to interact with a wide range of biological targets. However, specific studies detailing the enzyme modulatory activities of 6-azido-2-methyl-1H-benzimidazole are not present in the available literature. Research has instead focused on other derivatives of the 2-methyl-1H-benzimidazole core.

Urease Inhibition Studies and Binding Mechanisms

No specific studies on the urease inhibition activity of this compound have been identified. However, the benzimidazole scaffold is a known inhibitor of the urease enzyme. For instance, various 2-aryl benzimidazole derivatives have demonstrated potent urease inhibitory activity, with some compounds showing significantly higher efficacy than standard inhibitors like thiourea and hydroxyurea researchgate.netfigshare.com. Studies on 5,6-dichloro-2-methyl-1H-benzimidazole derivatives also revealed potent urease inhibition, with IC50 values in the low nanomolar range researchgate.net. The inhibitory mechanism often involves interaction with the nickel ions in the urease active site researchgate.net. Molecular docking studies of these related compounds help to elucidate potential binding modes, but this data cannot be directly extrapolated to the 6-azido derivative.

Topoisomerase Inhibition Studies and DNA Interactions

There is no available research specifically investigating the topoisomerase inhibitory effects of this compound. The broader class of benzimidazole derivatives, particularly bi-benzimidazoles, has been extensively studied as topoisomerase inhibitors acs.orgtandfonline.comesisresearch.org. These compounds can act as "poisons," stabilizing the transient DNA-topoisomerase complex and leading to DNA strand breaks acs.orgnih.gov. For example, certain 2,5'-bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons acs.org. The interaction with DNA is crucial for this activity, but the specific binding mode and inhibitory potential of the 6-azido-2-methyl variant remain uninvestigated nih.gov.

Cholinesterase and Kinase Activity Modulation

Specific data on the modulation of cholinesterase or kinase activity by this compound is not available. Generally, the benzimidazole nucleus is present in compounds designed as inhibitors for both enzyme families.

Cholinesterase Inhibition: Various 1H-benzimidazole derivatives have been evaluated for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease biointerfaceresearch.comphyschemres.org. Some derivatives have shown moderate inhibitory activity against these enzymes biointerfaceresearch.com.

Kinase Inhibition: The benzimidazole scaffold is recognized as a "privileged structure" in the development of kinase inhibitors, which are crucial targets in cancer therapy nih.gov. Different derivatives have been synthesized and found to inhibit various protein kinases, but no specific studies have been published regarding the 6-azido-2-methyl derivative nih.gov.

Studies on Molecular Target Interactions

Direct experimental studies profiling the molecular interactions of this compound with nucleic acids or proteins are absent from the scientific literature.

Nucleic Acid Binding (e.g., Intercalation with DNA)

No dedicated studies have been published on the nucleic acid binding properties of this compound. The benzimidazole structure is known to be a DNA-binding motif nih.gov. Derivatives such as bis-benzimidazoles are well-known minor groove binders nih.gov. Other benzimidazole Schiff base ligands and their metal complexes have also been shown to be moderate to strong DNA binders, with interactions verified through spectroscopic and thermal denaturation studies nih.govrsc.org. Without experimental data, the mode of interaction (e.g., intercalation or groove binding) for this compound cannot be determined.

Protein Interaction Profiling

A specific protein interaction profile for this compound has not been established. Computational studies on the simpler 2-methyl-1H-benzo[d]imidazole have explored its binding affinity against targets like cyclooxygenase (COX), lipoxygenase (LOX), and the estrogen receptor, but these are predictive models on a different compound researchgate.netresearchgate.net. The benzimidazole scaffold is known to interact with various biopolymers and is considered a privileged structure in medicinal chemistry due to its ability to bind to diverse biological targets utrgv.edu. However, the specific protein interaction landscape of the 6-azido derivative remains unknown.

Note: Due to the lack of specific research data for this compound in the reviewed literature, the generation of detailed research findings and data tables as requested is not possible. The information provided is based on the general activities of the broader benzimidazole chemical class and should not be interpreted as specific findings for the compound .

Exploration of Cellular Pathway Modulation

The interaction of small molecules with cellular pathways is a cornerstone of pharmacological research. This section examines the modulatory effects of this compound on critical cellular processes.

Redox Homeostasis Alteration Studies

Cellular redox homeostasis is a delicate balance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense mechanisms to neutralize them. frontiersin.org Disruptions in this equilibrium can lead to oxidative stress, a condition implicated in numerous pathological states. Benzimidazole derivatives have been noted for their potential to influence this balance. For instance, certain 2-substituted benzimidazoles have demonstrated antioxidant properties. nih.govcumhuriyet.edu.tr

Studies on related benzimidazole structures offer insights into potential mechanisms. For example, research on 2-methyl-1H-benzimidazole-5-carbohydrazide derivatives has shown their ability to modify the redox homeostasis in the parasite Trypanosoma cruzi. nih.gov These compounds were observed to increase the levels of cysteine and glutathione, key components of the cellular antioxidant defense system. nih.gov While direct studies on this compound are not extensively available, the established antioxidant potential of the broader benzimidazole class suggests that this compound may also participate in modulating cellular redox states. The presence of the azido (B1232118) group at the 6-position could potentially influence its electronic properties and, consequently, its interaction with cellular redox systems. Further investigation is required to elucidate the specific effects of the 6-azido substituent on the compound's ability to alter redox homeostasis.

Cell Cycle Regulation Mechanisms

The cell cycle is a fundamental process that governs cell proliferation, and its dysregulation is a hallmark of cancer. oncotarget.com Several benzimidazole derivatives have been identified as potent agents that can interfere with cell cycle progression, often leading to cell cycle arrest and apoptosis (programmed cell death). nih.govnih.govnih.gov The mechanism of action frequently involves the inhibition of key regulatory proteins such as cyclin-dependent kinases (CDKs) or the disruption of microtubule dynamics. frontiersin.org

For instance, certain benzimidazole compounds have been shown to induce cell cycle arrest at the G2/M phase. oncotarget.comnih.gov This is a critical checkpoint that ensures the cell is ready for mitosis. By arresting the cell cycle at this stage, these compounds can prevent the proliferation of rapidly dividing cells, such as cancer cells. Furthermore, the induction of apoptosis is a desirable outcome for anticancer agents, and various benzimidazole derivatives have been shown to trigger this process through both intrinsic and extrinsic pathways. nih.gov

While specific data on this compound's effect on cell cycle regulation is limited, the general behavior of the benzimidazole scaffold suggests it may possess similar capabilities. The electronic and steric properties of the 6-azido and 2-methyl groups would likely play a significant role in its interaction with biological targets involved in cell cycle control.

Structure-Activity Relationship (SAR) Studies

Impact of the 6-Azido Group on Molecular Recognition

The introduction of an azido (-N3) group at the 6-position of the benzimidazole ring is expected to significantly influence its physicochemical properties and, consequently, its biological activity. The azido group is a versatile functional group that can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. Its electronic nature, being an electron-withdrawing group, can alter the electron density of the benzimidazole ring system, which may affect its binding affinity to target proteins.

Role of the 2-Methyl Substituent in Biological Modulation

The substituent at the 2-position of the benzimidazole ring is known to be a key determinant of its biological activity. rsc.org The presence of a methyl group at this position, as in this compound, can have several implications. The methyl group is a small, lipophilic moiety that can influence the compound's solubility, membrane permeability, and metabolic stability.

Conformational Effects on Biological Activity

The three-dimensional conformation of a molecule is critical for its interaction with biological macromolecules. rsc.org For benzimidazole derivatives, the planarity of the core ring system is a key feature. However, substituents can introduce conformational flexibility that may be important for biological activity.

The 2-methyl group in this compound is not expected to introduce significant conformational flexibility to the rigid benzimidazole core. However, its presence can influence the orientation of the molecule when it binds to a target. Studies on other 2-substituted piperazines have shown that conformational preferences can control binding to pharmaceutically relevant targets. nih.gov While specific conformational analysis of this compound is not available, computational modeling and experimental techniques such as X-ray crystallography and NMR spectroscopy could provide valuable insights into its preferred conformation and how this might relate to its biological activity.

Advanced Research Applications of 6 Azido 2 Methyl 1h Benzimidazole

Use as a Chemical Probe for Biological Systems

The structure of 6-azido-2-methyl-1H-benzimidazole makes it a prime candidate for use as a chemical probe. The benzimidazole (B57391) core is structurally similar to naturally occurring nucleotides, which can facilitate interactions with biological macromolecules. tandfonline.com The key to its function as a probe, however, lies in the 6-azido substituent. An azide (B81097) group is small, stable under physiological conditions, and does not typically participate in biological reactions, making it an ideal bioorthogonal chemical reporter. nih.gov This inertness allows the molecule to be introduced into a biological system without causing significant perturbation, where the azide can then be selectively reacted with an external probe for detection or manipulation.

Bioorthogonal Labeling Strategies (e.g., via Click Chemistry)

The azide group is the cornerstone of one of the most powerful bioorthogonal labeling strategies: "click chemistry." apjonline.in Specifically, the azide-alkyne cycloaddition reaction allows for the covalent and highly specific linkage of the azido-functionalized benzimidazole to a molecule containing an alkyne group. nih.gov This reaction can be catalyzed by copper(I) (CuAAC) or proceed without a catalyst if a strained cyclooctyne is used (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC). nih.govcsmres.co.uk

In a typical application, this compound could be metabolically incorporated into a biomolecule or used as a ligand to bind to a specific target protein. Subsequently, a reporter molecule, such as a fluorescent dye or an affinity tag (like biotin) equipped with an alkyne handle, is introduced. acs.org The click reaction selectively couples the reporter to the azido-benzimidazole, enabling visualization or isolation of the target biomolecule within a complex cellular environment. nih.gov The high efficiency, selectivity, and biocompatibility of click chemistry have revolutionized the labeling of biomolecules like glycans, proteins, and nucleic acids. nih.govacs.org The use of benzimidazole-based ligands has also been shown to accelerate copper-catalyzed click reactions, enhancing their efficiency. organic-chemistry.org

| Reaction Type | Key Feature | Catalyst | Primary Application Environment |

|---|---|---|---|

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High reaction rate and efficiency. | Copper(I) | In vitro, fixed cells |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | No catalyst required, avoiding copper toxicity. | None (uses strained alkynes like cyclooctynes) | Live cells and in vivo systems |

Incorporation into Functional Materials Research

The unique chemical properties of this compound also lend themselves to the development of functional materials. The benzimidazole core can impart desirable optical or electronic properties, while the azide group offers a route for covalent integration into larger molecular assemblies or for light-induced modifications.

Photoactivatable Compounds

The aryl azide group in this compound is photoactivatable. Upon exposure to ultraviolet (UV) light, the azide moiety releases nitrogen gas (N₂) to generate a highly reactive nitrene intermediate. thermofisher.comthermofisher.com This nitrene can then form a covalent bond by inserting into nearby C-H or N-H bonds or by reacting with double bonds. thermofisher.com This property makes aryl azides exceptionally useful as photoaffinity labeling agents and for photochemical crosslinking. rsc.org

In functional materials research, this photo-reactivity can be harnessed to covalently attach the benzimidazole derivative to polymer surfaces or to crosslink molecules within a material, thereby altering its properties upon light exposure. This is particularly valuable for creating patterned surfaces or for studying molecular interactions by "trapping" them in place. researchgate.net The activation wavelength can be tuned based on the substituents on the aryl ring; for instance, simple phenyl azides often require short-wavelength UV light (e.g., 254 nm), whereas nitrophenyl azides can be activated with less damaging long-wavelength UV light (e.g., 365 nm). thermofisher.com Recent advances have also focused on visible-light-induced activation of aryl azides for applications in living cells. rsc.org

| Step | Process | Reactant | Intermediate | Product |

|---|---|---|---|---|

| 1 | Photoactivation (UV Light) | Aryl Azide (R-N₃) | Aryl Nitrene (R-N) | - |

| 2 | Covalent Insertion | Aryl Nitrene (R-N) | - | Covalently bonded adduct |

Fluorescent Probes

The benzimidazole core is a well-known fluorophore, and its derivatives are extensively used in the design of fluorescent sensors and probes. tandfonline.comnih.gov These compounds often exhibit desirable photophysical properties, such as high quantum yields and large Stokes shifts. researchgate.net The fluorescence of the benzimidazole scaffold can be sensitive to the local environment, making it useful for sensing changes in pH, metal ion concentration, or polarity. acs.orgrsc.org

For example, various benzimidazole-based probes have been developed to detect specific metal ions like Zn²⁺ and Cu²⁺ or to monitor acidic environments within cellular organelles like lysosomes. acs.orgrsc.orgrsc.org The fluorescence emission can be "turned on" or "turned off," or can shift in wavelength (ratiometric sensing) upon binding to the target analyte. rsc.orgresearchgate.net While the specific fluorescent properties of this compound are not extensively documented, its core structure suggests inherent potential as a fluorescent scaffold. The azide group could be used to tether the benzimidazole fluorophore to a specific biological target via click chemistry, allowing for targeted fluorescent imaging. nih.gov

| Probe Name/Derivative | Target Analyte | Sensing Mechanism | Application |

|---|---|---|---|

| BH1L | Acidic pH | Ratiometric two-photon fluorescence | Lysosomal pH imaging in live cells and tissues acs.org |

| ABIA (2-(anthracen-9-yl)-5-methyl-1H-benzo[d]imidazole-acrylamide) | Cysteine | Fluorescence turn-on | Detection of cysteine in urine and live cells nih.gov |

| 6-(1H-benzimidazole)-2-naphtalenol (BIN) derivative | Thiophenols | Fluorescence quenching release | Detection of thiophenols nih.gov |

| Rhodamine-Benzimidazole conjugate | Fe³⁺ | Spiro-ring opening | Imaging of Fe³⁺ in living cells nih.gov |

Contribution to the Development of Chemical Biology Tools

By integrating a versatile bioorthogonal handle (the azide group) with a biologically relevant and photophysically active scaffold (the benzimidazole core), this compound represents a powerful building block for the creation of sophisticated chemical biology tools. Its dual functionality enables researchers to design multi-purpose probes that can be used to label, track, and manipulate biomolecules with high precision.

The ability to attach this compound to a target via its benzimidazole core and then use the azide for click chemistry allows for two-step labeling strategies that can enhance specificity and reduce background signals. Furthermore, the potential for photo-crosslinking provides a means to study transient molecular interactions in a spatiotemporally controlled manner. rsc.org The inherent fluorescence of the benzimidazole unit adds another layer of functionality, enabling direct imaging without the need for a secondary fluorescent reporter. tandfonline.com Collectively, these features make this compound and similar structures valuable assets in the ongoing effort to develop novel chemical tools to unravel the complexities of biological systems.

Q & A

Basic Research Questions

Q. What are established synthetic routes for 6-azido-2-methyl-1H-benzimidazole, and how do they compare in efficiency?

- Methodological Answer : The synthesis typically begins with 2-methyl-1H-benzimidazole, introducing the azido group at the 6-position via nucleophilic substitution or diazo transfer. Phillips' classical methods for 2-substituted benzimidazoles (e.g., condensation of o-phenylenediamine derivatives with carboxylic acids or nitriles under acidic conditions) can be adapted . For azide introduction, sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) at controlled temperatures (40–60°C) is common, though safety protocols for handling azides must be strictly followed . Comparative efficiency depends on yield optimization and purity, which can be assessed via HPLC or mass spectrometry.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify the methyl group (δ ~2.5 ppm for CH₃) and azide placement (no direct proton signal; inferred via HMBC correlations) .

- IR : The azide group shows a strong absorption band near 2100–2200 cm⁻¹ .

- X-ray crystallography : SHELXL (SHELX suite) refines crystal structures, resolving bond lengths and angles. The azide group’s geometry (linear N-N-N) and potential steric effects from the methyl group require high-resolution data (<1.0 Å) .

Q. What safety considerations are paramount when synthesizing azido-containing benzimidazoles?

- Methodological Answer : Azides are thermally unstable and potentially explosive. Use small-scale reactions, avoid sudden temperature changes, and employ inert atmospheres (N₂/Ar). Conduct reactions in fume hoods with blast shields. Post-synthesis, store compounds at low temperatures (-20°C) in dark, desiccated conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling for this compound?

- Methodological Answer : Discrepancies (e.g., unexpected NMR shifts or crystallographic disorder) may arise from solvent effects, tautomerism, or dynamic processes. Use multi-technique validation:

- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental data to assess conformational stability .

- Variable-temperature NMR : Probe dynamic behavior (e.g., ring puckering) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula to rule out impurities .

Q. What strategies optimize this compound for bioorthogonal applications (e.g., click chemistry)?

- Methodological Answer : The azido group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Key considerations:

- Solubility : Use polar solvents (DMSO/water mixtures) or PEG-based carriers to enhance biocompatibility.

- Kinetics : Monitor reaction rates via UV-Vis or fluorimetry; compare with model azides (e.g., benzyl azide).

- Stability : Assess azide integrity under physiological conditions (pH 7.4, 37°C) over 24–72 hours .

Q. How should researchers design biological activity assays for this compound derivatives?

- Methodological Answer : Leverage benzimidazole’s pharmacological scaffold (e.g., antiviral, anticancer motifs):

- In vitro screening : Test against target enzymes (e.g., kinases, proteases) or cell lines (e.g., HeLa, MCF-7) using IC₅₀ assays. Include azide-free analogs as controls to isolate azide-specific effects .

- Click chemistry tagging : Conjugate with fluorescent probes (e.g., BODIPY-alkyne) for cellular uptake studies via confocal microscopy .

Data Contradiction Analysis

Q. How to address conflicting cytotoxicity results between in vitro and in vivo models for this compound derivatives?

- Methodological Answer : Discrepancies may stem from metabolic instability or poor bioavailability. Steps:

- Metabolite profiling : Use LC-MS to identify degradation products in plasma or liver microsomes.

- Pharmacokinetics (PK) : Measure plasma half-life and tissue distribution in rodent models.

- Formulation optimization : Encapsulate in liposomes or cyclodextrins to enhance solubility and target delivery .

Methodological Best Practices

Q. What computational tools predict the reactivity of the azido group in this compound?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Model interactions with biological targets (e.g., tubulin) to prioritize derivatives for synthesis .

- Reactivity descriptors : Calculate Fukui indices or electrostatic potential maps (Gaussian 09) to predict azide participation in nucleophilic/electrophilic reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.